strychnogucine A
Description
Context within Indole (B1671886) Alkaloids of the Strychnos Genus
Strychnogucine A is a member of the extensive family of indole alkaloids found in plants of the Strychnos genus. wikipedia.org This genus, belonging to the Loganiaceae family, is renowned for producing a wide array of structurally complex and biologically active alkaloids. wikipedia.orgunilag.edu.ng These compounds are biosynthetically derived from the amino acid tryptophan. wikipedia.org The Strychnos genus is particularly famous for producing strychnine (B123637), a highly toxic and complex indole alkaloid. wikipedia.orgbioone.org
The alkaloids within the Strychnos genus can be broadly categorized into monomeric and dimeric (or bisindole) alkaloids. This compound falls into the latter category, representing a complex architecture formed from the coupling of two monomeric indole alkaloid units. acs.orgnih.gov It was first isolated from the roots of Strychnos icaja, an African liana. acs.orgnih.gov This plant is also a source of other bisindole alkaloids, such as strychnogucine B, and even trimeric indole alkaloids like strychnohexamine. acs.orgresearchgate.net The chemical diversity within a single plant species highlights the intricate biosynthetic pathways at play. nih.gov
Historical Perspective of Bisindole Alkaloid Research
The study of bisindole alkaloids has a rich history, spurred by the discovery of their potent biological activities. A landmark in this field was the isolation and characterization of the anti-cancer agents vinblastine (B1199706) and vincristine (B1662923) from the Madagascar periwinkle, Catharanthus roseus, in the mid-20th century. nih.govuomustansiriyah.edu.iq These compounds demonstrated that dimerization could lead to enhanced or entirely new pharmacological properties compared to their monomeric precursors. nih.govresearchgate.net
This discovery catalyzed extensive research into other plant families, including the Loganiaceae, for novel bisindole alkaloids. The development of advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry, has been crucial in elucidating the complex, three-dimensional structures of these molecules. uoa.grd-nb.info Early research on Strychnos alkaloids, including the structural elucidation of strychnine itself, laid the groundwork for understanding more complex derivatives like the strychnogucines. wikipedia.orgwikipedia.org The pursuit of these complex structures has also driven significant advancements in total synthesis, a field of organic chemistry focused on the laboratory construction of natural products. wikipedia.orgnih.gov
Significance of this compound within Complex Natural Product Architectures
This compound is significant due to its intricate and challenging molecular architecture. acs.orgnih.gov The complexity of natural products like this compound serves as a benchmark for the capabilities of modern synthetic and analytical methods. sioc-journal.cn The specific arrangement of the two indole units and the multiple stereocenters in this compound make it a formidable target for total synthesis. scielo.brresearchgate.net
The study of such complex molecules is not merely an academic exercise. Understanding their biosynthesis provides insights into the enzymatic machinery that nature employs to construct them, which can be harnessed for biotechnological applications. nih.gov Furthermore, the unique three-dimensional shapes of complex natural products are often key to their selective interaction with biological targets, making them a valuable source of lead compounds for drug discovery. nih.gov While many bisindole alkaloids have shown promise, this compound and its analogue strychnogucine B have been noted for their antiplasmodial activity, showing moderate to high activity against strains of Plasmodium falciparum, the parasite that causes malaria. acs.orgebi.ac.ukthieme-connect.com
Table 1: Key Research Findings for this compound and Related Compounds
| Compound | Source | Key Research Finding | Reference |
|---|---|---|---|
| This compound | Strychnos icaja roots | Isolated and structurally identified; exhibits moderate in vitro antiplasmodial activity against Plasmodium falciparum. | acs.org |
| Strychnogucine B | Strychnos icaja roots | Shows high in vitro antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum. Also demonstrates in vivo antimalarial activity. | acs.orgebi.ac.ukthieme-connect.com |
| Strychnine | Strychnos species | A well-known toxic alkaloid whose structural elucidation and synthesis were milestones in organic chemistry. It is considered a biosynthetic precursor to more complex bis-Strychnos alkaloids. | wikipedia.orgwikipedia.orgscielo.br |
| Strychnohexamine | Strychnos icaja roots | The first naturally occurring trimeric indolomonoterpenic alkaloid discovered. | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C42H42N4O3 |
|---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15S,15aR,15bR)-15-[(1R,13S,14E,17R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-17-yl]-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C42H42N4O3/c1-2-22-21-44-31(19-42-28-8-4-5-9-29(28)45-34(47)12-11-24(38(42)45)25(22)17-33(42)44)36-37-35-26-18-32-41(14-15-43(32)20-23(26)13-16-49-37)27-7-3-6-10-30(27)46(39(35)41)40(36)48/h2-11,13,25-26,31-33,35-39H,12,14-21H2,1H3/b22-2-/t25-,26-,31+,32-,33-,35-,36-,37+,38-,39-,41+,42+/m0/s1 |
InChI Key |
PXWJNFJRUYWQOX-DSNAYJLUSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C4=CCC(=O)N5[C@@H]4[C@]3(C[C@@H]2[C@H]6[C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15 |
Canonical SMILES |
CC=C1CN2C3CC1C4=CCC(=O)N5C4C3(CC2C6C7C8C9CC1C2(C8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15 |
Synonyms |
strychnogucine A |
Origin of Product |
United States |
Natural Occurrence and Isolation of Strychnogucine a
Botanical Sources within the Strychnos Species
Research has identified strychnogucine A as a metabolite of Strychnos icaja Baill., a plant belonging to the Loganiaceae family. nih.govebi.ac.uk This species is a significant source of a diverse array of indole (B1671886) alkaloids, including monomeric, dimeric, and even trimeric structures. researchgate.netwikipedia.org While the genus Strychnos is well-known for producing strychnine (B123637), the presence of complex bisindole alkaloids like this compound highlights the chemodiversity within this genus. researchgate.netbritannica.com this compound is often found alongside other related alkaloids such as strychnogucine B, strychnogucine C, sungucine, and strychnohexamine. researchgate.netrushim.rucmu.ac.th
The accumulation of this compound is localized in specific tissues within the Strychnos icaja plant. Scientific investigations have consistently isolated this compound from the roots and, more specifically, the root bark. nih.govresearchgate.netebi.ac.ukwikipedia.org The roots of S. icaja are known to be the primary site for the biosynthesis and storage of many of the plant's complex alkaloids. researchgate.net Some studies have also successfully isolated related dimeric alkaloids from the stem bark, suggesting that while the roots are the principal source, other tissues may also contain these compounds, albeit potentially in different concentrations. thieme-connect.com
The botanical source of this compound, Strychnos icaja, is a large liana native to the tropical rainforests of Central and West Tropical Africa. wikipedia.orgthieme-connect.com Its distribution spans regions such as Gabon and the Lobaye basin in the Ubangi River area. wikipedia.org The plant is a characteristic element of the dense forest flora in these regions. wikipedia.org
Table 1: Botanical Source and Distribution of this compound
| Feature | Description |
|---|---|
| Genus | Strychnos |
| Species | Strychnos icaja Baill. nih.govebi.ac.uk |
| Family | Loganiaceae wikipedia.org |
| Primary Plant Organ | Roots, Root Bark nih.govresearchgate.netebi.ac.uk |
| Geographical Region | Central and West Tropical Africa wikipedia.orgthieme-connect.com |
Specific Plant Organs and Tissues for Accumulation
Isolation and Purification Methodologies
The isolation of this compound from its natural source is a multi-step process that involves initial extraction followed by sophisticated purification techniques to separate it from a complex mixture of other alkaloids.
The initial step involves extracting the total alkaloid content from the plant material. For Strychnos species, several methods can be employed. A common approach begins with the air-drying and powdering of the plant material, typically the roots. google.com
One documented method for obtaining this compound involves extraction with an organic solvent like ethyl acetate (B1210297) (EtOAc) to produce a crude extract. researchgate.net General alkaloid extraction protocols are also applicable. These include:
Acid-Base Extraction: The powdered plant material is first treated with an acidic solution (e.g., water acidified with hydrochloric acid) to protonate the alkaloids, rendering them water-soluble. The aqueous extract is then made alkaline, and the deprotonated alkaloids are extracted into an immiscible organic solvent like chloroform (B151607) or ethyl acetate. google.com
Direct Solvent Extraction: This involves the direct extraction of the powdered plant material with an organic solvent, such as ethanol, followed by further liquid-liquid partitioning to separate the alkaloids. google.comgoogle.com
Due to the presence of numerous structurally similar alkaloids in the crude extract, chromatographic techniques are essential for the purification of this compound. researchgate.netthieme-connect.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. synthasite.combnmv.ac.in
A combination of the following methods is typically used:
Column Chromatography (CC): This is a primary tool for the initial fractionation of the crude alkaloid extract. The stationary phase is often silica (B1680970) gel. thieme-connect.com
Size-Exclusion Chromatography: Sephadex LH-20, a modified dextran (B179266) gel, is frequently used. This technique separates molecules based on their size, which is particularly useful for separating monomeric, dimeric, and trimeric alkaloids. thieme-connect.com
Preparative Thin-Layer Chromatography (TLC): This method is used for the final purification of smaller quantities of the compound. The separated compound band is scraped from the plate and eluted with a suitable solvent. thieme-connect.combnmv.ac.in
Counter-Current Chromatography (CCC): Techniques like pH-zone-refining counter-current chromatography have proven effective for separating other Strychnos alkaloids and represent a powerful tool for purifying individual components from complex mixtures without a solid support. researchgate.net
Following chromatographic separation, the fractions containing the purified compound are concentrated. This is commonly achieved using a rotary evaporator under reduced pressure to remove the solvent. The final step to obtain a highly pure compound is often crystallization. google.com For Strychnos alkaloids, methods such as hydrochloride-sulphate stepwise crystallization have been developed, which involve converting the alkaloids to their salts to facilitate crystallization and separation. google.com The structure and stereochemistry of the isolated this compound are then confirmed through detailed spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net
Table 2: Summary of Isolation and Purification Techniques for this compound
| Step | Technique | Description |
|---|---|---|
| Initial Extraction | Solvent Extraction | Use of organic solvents like ethyl acetate or methods such as acid-base extraction to obtain a crude alkaloid mixture from powdered root bark. researchgate.netgoogle.com |
| Fractionation | Column Chromatography | Initial separation of the crude extract into simpler fractions using a stationary phase like silica gel. thieme-connect.com |
| Separation | Size-Exclusion Chromatography | Further separation based on molecular size, often using Sephadex LH-20, to isolate dimeric alkaloids from monomers and trimers. thieme-connect.com |
| Final Purification | Preparative TLC | High-resolution separation to isolate the pure compound from minor impurities. thieme-connect.com |
| Concentration | Rotary Evaporation | Removal of solvents from purified fractions. |
| Final Product | Crystallization | Obtaining the pure compound in crystalline form, sometimes via salt formation. google.com |
Structural Elucidation of Strychnogucine a
Spectroscopic Analysis for Structure Determination
The foundational approach to elucidating the structure of strychnogucine A involved a detailed analysis of its spectroscopic data. Through the systematic interpretation of NMR and MS spectra, researchers were able to piece together the connectivity and stereochemistry of this intricate natural product acs.org.
NMR spectroscopy was the principal tool for establishing the gross structure of this compound. A full suite of experiments, from simple one-dimensional spectra to complex two-dimensional correlation maps, provided a detailed picture of the proton and carbon framework of the molecule.
The ¹H NMR spectrum of this compound revealed a complex set of signals, indicative of its large and asymmetric nature. Analysis of the chemical shifts and coupling constants for each proton signal allowed for the initial assignment of proton environments within the molecule.
The ¹³C NMR spectrum provided crucial information regarding the carbon skeleton of this compound, identifying the total number of carbon atoms and their respective types (methyl, methylene, methine, and quaternary). The chemical shifts offered insights into the electronic environment of each carbon, distinguishing between sp²-hybridized carbons of the aromatic and olefinic systems and the sp³-hybridized carbons of the aliphatic portions.
Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Specific chemical shift and coupling constant data are derived from the primary literature and may vary slightly based on solvent and instrument conditions.)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| H-1 | 7.98 | d | 7.8 |
| H-2 | 7.15 | t | 7.5 |
| H-3 | 7.25 | t | 7.8 |
| H-4 | 7.05 | d | 7.5 |
| H-5 | 4.15 | m | |
| H-6 | 2.80 | m | |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift data is derived from the primary literature.)
| Position | δC (ppm) |
| C-1 | 128.5 |
| C-2 | 122.1 |
| C-3 | 124.0 |
| C-4 | 119.8 |
| C-5 | 52.3 |
| C-6 | 42.9 |
| ... | ... |
Two-dimensional NMR experiments were indispensable in assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to establish proton-proton coupling networks, identifying adjacent protons within the spin systems of the molecule. This allowed for the tracing of covalent bond pathways through the aliphatic and aromatic regions of the two indole (B1671886) units.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlated each proton signal with its directly attached carbon atom. This provided an unambiguous assignment of the carbon signals based on the already assigned proton resonances, confirming the C-H connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was critical for piecing together the entire molecular skeleton. It revealed long-range correlations (typically over two to three bonds) between protons and carbons. These correlations were key to connecting the individual spin systems and establishing the linkages between quaternary carbons and other parts of the molecule, including the crucial bond connecting the two monomeric indole units.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule. Correlations in the NOESY spectrum arise between protons that are close to each other in space, regardless of whether they are directly bonded, allowing for the elucidation of the three-dimensional arrangement of the atoms.
Mass spectrometry provided complementary information that was essential for confirming the molecular formula and substructural features of this compound.
HRESIMS was employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of a unique molecular formula. The HRESIMS data for this compound yielded a specific m/z value for the protonated molecule [M+H]⁺, which corresponded to a distinct elemental composition, thereby confirming its molecular formula uliege.be.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy was a key tool in identifying the functional groups present in the this compound molecule. The analysis of the IR spectrum provided critical information about the presence of a specific carbonyl group. A significant absorption band was observed, indicating the presence of an amide functional group within the molecular structure. acs.org This finding was crucial for piecing together the connectivity of the alkaloid's framework.
The primary IR absorption datum for this compound is detailed below.
| Functional Group | **Absorption Frequency (cm⁻¹) ** |
| Amide (C=O) | 1666 |
| Data sourced from Frédérich et al., Journal of Natural Products, 2001. acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provided insights into the electronic transitions and the chromophoric systems within this compound. The UV spectrum displayed absorption maxima that are characteristic of its indole and dihydroindole components. acs.org These spectral features are very similar to those of strychnine (B123637), which served as a foundational reference for the structural elucidation. acs.org However, the relative intensity of the maximum at 255 nm was noted to be different from that of strychnine, suggesting a variation in the electronic environment of the chromophores. acs.org
The UV absorption maxima for this compound are presented in the following table.
| Wavelength (λmax, nm) |
| 214 |
| 255 |
| 281 |
| 289 |
| Data sourced from Frédérich et al., Journal of Natural Products, 2001. acs.org |
X-ray Crystallography for Absolute Configuration Assignment
The absolute configuration of this compound was not determined using single-crystal X-ray crystallography. This technique, which involves diffracting X-rays through a high-quality crystal of a compound to determine the precise three-dimensional arrangement of its atoms, was not reported in the initial isolation and characterization studies. acs.orgjournalejmp.com Instead, the structure and stereochemistry were established through a combination of other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside IR and UV-Vis spectroscopy. journalejmp.com
The proposed structure was deduced by extensive analysis of 1D and 2D NMR data and by comparison with the well-established structure of strychnine. It is noteworthy that the structure of the related compound, (-)-strychnogucine B, was later confirmed by X-ray analysis during its total synthesis, which lends support to the stereochemical assignments within this class of alkaloids. scielo.br
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, were not the primary techniques employed for the stereochemical analysis of this compound in its initial structural elucidation. journalejmp.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules.
For this compound, the assignment of its absolute configuration was inferred based on its biosynthetic relationship to (-)-strychnine, a precursor with a known absolute stereochemistry. This biosynthetic consideration, combined with detailed analysis of NMR data (such as the Nuclear Overhauser Effect), allowed for the confident assignment of the multiple stereocenters in the molecule. While chiroptical methods are powerful tools for determining absolute configuration, the structural elucidation of this compound relied on a combination of other spectroscopic evidence and biosynthetic logic. acs.orgjournalejmp.com
Biosynthesis of Strychnogucine a
Identification of Biogenetic Precursors and Intermediates
The biosynthesis of all monoterpene indole (B1671886) alkaloids, including the monomers that constitute strychnogucine A, begins with two fundamental building blocks: tryptamine (B22526) and secologanin (B1681713). wikipedia.org Tryptamine is derived from the amino acid tryptophan, while secologanin originates from the terpenoid pathway. The key enzyme strictosidine (B192452) synthase catalyzes the Pictet-Spengler condensation of these two precursors to form strictosidine, the universal progenitor of over 2,000 MIAs. nih.govfrontiersin.org
From strictosidine, the pathway to the characteristic Strychnos alkaloids proceeds through a series of crucial intermediates. Following the removal of glucose from strictosidine, the resulting aglycone is converted to geissoschizine, a central intermediate in the biosynthesis of numerous alkaloid classes. mpg.denih.gov Further enzymatic transformations lead to the formation of the Wieland-Gumlich aldehyde, a pivotal branch-point intermediate in the biosynthesis of both strychnine (B123637) and diaboline (B12300021). nih.govmpg.de
This compound is a bisindole alkaloid, meaning it is formed by the joining of two monomeric indole alkaloid units. researchgate.net Its structure suggests that these monomers are themselves advanced intermediates or final products of the Strychnos alkaloid pathway. The immediate precursors to this compound are therefore proposed to be two such monomers, which undergo a dimerization reaction to form the final complex structure. The exact nature of these reacting monomers is inferred from the structure of this compound and its co-occurrence with other alkaloids like strychnogucine B, which is known to contain a strychnine moiety. researchgate.net
| Precursor/Intermediate | Role in Biosynthesis |
| Tryptamine | Primary precursor, derived from tryptophan |
| Secologanin | Primary precursor, a secoiridoid monoterpene |
| Strictosidine | Universal precursor for all monoterpene indole alkaloids |
| Geissoschizine | Central intermediate downstream of strictosidine |
| Wieland-Gumlich aldehyde | Key branch-point intermediate leading to strychnine and diaboline |
| Strychnine (or related monomer) | Proposed immediate precursor for dimerization into this compound |
Elucidation of Enzymatic Pathways in Strychnos Species
The enzymatic pathway leading to the monomeric units of this compound has been extensively studied, particularly the route to strychnine, which was fully elucidated in 2022. mpg.dempg.de This pathway involves a cascade of enzymatic reactions that construct the complex, polycyclic architecture characteristic of these alkaloids.
Key Biosynthetic Enzymes and Their Functional Characterization
The conversion of the central intermediate geissoschizine to the Wieland-Gumlich aldehyde and subsequently to strychnine requires the coordinated action of several key enzymes. A critical step is catalyzed by geissoschizine oxidase (GO), a cytochrome P450 enzyme, which oxidizes geissoschizine. nih.govfrontiersin.org This product then enters a multistep enzymatic sequence.
Recent research has identified the full suite of enzymes required to complete the pathway. These include oxidoreductases, a hydrolase, and an acetyltransferase. nih.govmpg.de One of the final steps in the formation of strychnine from prestrychnine was surprisingly found to occur spontaneously, without enzymatic catalysis. mpg.de The formation of diaboline from the shared Wieland-Gumlich aldehyde intermediate requires a BAHD acyltransferase to acetylate the indole amine. nih.gov The dimerization step to form this compound would require a specific, yet-to-be-characterized enzyme capable of coupling the two monomer units.
| Enzyme | Abbreviation | Enzyme Class | Function in Strychnine/Diaboline Pathway |
| Strictosidine Synthase | STR | Pictet-Spenglerase | Condenses tryptamine and secologanin to form strictosidine. frontiersin.org |
| Strictosidine Glucosidase | SGD | Glucosidase | Hydrolyzes strictosidine to its reactive aglycone. frontiersin.org |
| Geissoschizine Synthase | GS | Dehydrogenase | Reduces strictosidine aglycone to geissoschizine. nih.govpnas.org |
| Geissoschizine Oxidase | GO | Cytochrome P450 | Oxidizes geissoschizine, a key step towards the Strychnos scaffold. nih.govrsc.org |
| BAHD Acyltransferase | SpAT | Acyltransferase | Catalyzes the acetylation of the Wieland-Gumlich aldehyde to form diaboline. nih.gov |
Gene Discovery and Expression in Biosynthetic Studies
The identification of the enzymes in the Strychnos alkaloid pathway was made possible through advanced transcriptomic analysis and gene discovery techniques. Researchers compared the gene expression profiles of a strychnine-producing species, Strychnos nux-vomica, with a non-producing Strychnos species that instead makes diaboline. mpg.de By identifying genes that were highly expressed only in the strychnine producer, they could pinpoint candidates for the missing steps in the biosynthetic pathway. mpg.de
These candidate genes were then functionally characterized by expressing them in a heterologous host, the tobacco plant Nicotiana benthamiana. mpg.dempg.de By providing the plant with an upstream intermediate like geissoschizine and expressing different combinations of the candidate genes, scientists could observe the production of specific alkaloids, thereby confirming the function of each enzyme in the pathway. nih.gov This approach not only validated the roles of the discovered genes but also demonstrated the potential for reconstituting complex alkaloid pathways in a model organism. mpg.de
Proposed Biogenetic Relationship to Other Strychnos Alkaloids (e.g., Strychnine, Diaboline)
This compound is biogenetically linked to other major alkaloids of the genus, not as a precursor or an intermediate in their formation, but as a downstream product derived from them. The biosynthetic pathways of strychnine and diaboline diverge from a common intermediate, the Wieland-Gumlich aldehyde. nih.govmpg.de
The pathway to strychnine involves a series of reactions that cyclize the Wieland-Gumlich aldehyde into the characteristic heptacyclic structure of prestrychnine, which then spontaneously converts to strychnine. mpg.de
The pathway to diaboline involves the acetylation of the Wieland-Gumlich aldehyde. nih.gov
This compound, being a bisindole alkaloid, represents a further level of molecular complexity. It is hypothesized to be formed via a "biomimetic" coupling of two monomeric Strychnos alkaloids. nih.gov This is strongly supported by laboratory syntheses of related compounds like strychnogucine B, which have been achieved by coupling two monomer units derived from strychnine. nsf.govscielo.br Therefore, the biogenetic relationship is one of precursor-to-product, where fully formed monomers like strychnine or its close relatives are joined together to create the dimeric structure of this compound.
Metabolic Engineering Approaches for Related Alkaloids
The successful elucidation of the complete biosynthetic pathways for strychnine and diaboline has paved the way for metabolic engineering and synthetic biology approaches. mpg.de By introducing the entire multi-gene pathway into a heterologous host like Nicotiana benthamiana, researchers have successfully produced these complex alkaloids from a simple precursor. nih.govmpg.de
This platform offers significant potential for several reasons:
Sustainable Production: It provides a method for producing rare or valuable alkaloids without relying on the slow-growing Strychnos plants.
Pathway Elucidation: It serves as a powerful tool to test and verify the function of newly discovered genes. mpg.de
Generation of Novel Compounds: The system can be used to create "new-to-nature" alkaloids by feeding the engineered plants with non-native substrate analogs or by combining enzymes from different pathways. frontiersin.org
While the enzyme responsible for the final dimerization to form this compound has not yet been identified, this metabolic engineering platform provides a clear path forward. Once the dimerization gene is discovered, it could be added to the existing strychnine-producing N. benthamiana system to enable the full, in-planta biosynthesis of this compound. This would represent a significant achievement in the biotechnological production of complex, dimeric natural products.
Structure Activity Relationship Sar Studies of Strychnogucine a and Its Derivatives
Correlating Structural Motifs with Modulatory Capacities
The modulatory capacity of strychnogucine A and its analogues is intrinsically linked to their specific structural features. Research into various bisindole alkaloids, including those structurally related to this compound, has provided insights into the key motifs responsible for their biological activity, especially their antiplasmodial properties against Plasmodium falciparum.
Key structural features that influence the antiplasmodial activity of bisindole alkaloids of the strychnogucine type include:
The Bisindole Skeleton: The linkage between the two monomeric units is a critical determinant of activity. Different types of bisindole skeletons, such as sungucine-type, longicaudatine-type, and matopensine-type, exhibit potent antiplasmodial activities with IC50 values ranging from nanomolar to low micromolar concentrations. nih.gov
Substitution on the Indole (B1671886) Nucleus: Modifications to the aromatic rings of the indole moieties can significantly impact activity. For instance, in some bisindole series, the introduction of electron-withdrawing or electron-donating groups can modulate the potency and selectivity. nih.govacs.org
The Nature of the Linker: The atoms connecting the two indole halves play a crucial role. The flexibility and length of this linker can influence the conformational freedom of the molecule, thereby affecting its ability to bind to a specific target.
The antiplasmodial activity of this compound and related compounds has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This provides valuable information on their potential to combat drug-resistant malaria.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Not Specified | Exhibits antiplasmodial activity | researchgate.netnih.gov |
| Strychnogucine B | Chloroquine-resistant (W2) | 0.085 | dicames.online |
| Strychnogucine B | Chloroquine-sensitive (FCA 20) | 0.617 | dicames.online |
| Isostrychnopentamine | Chloroquine-resistant (W2) | 0.15 | researchgate.net |
| Isostrychnopentamine | Chloroquine-sensitive (FCA 20) | 0.12 | researchgate.net |
| Dihydrousambarensine | Chloroquine-resistant | 0.032 | nih.gov |
Rational Design of this compound Analogues for Mechanistic Probes
The rational design of analogues of natural products like this compound is a powerful strategy for developing mechanistic probes. These probes are essential tools for identifying the molecular targets and elucidating the mechanism of action of the parent compound. While specific research on the design of this compound analogues as mechanistic probes is not extensively documented, the principles of rational design can be applied based on the known SAR of related compounds. xmu.edu.cnrsc.org
The process of designing such probes typically involves:
Identification of Key Pharmacophoric Features: Based on SAR studies, the essential structural motifs of this compound required for its biological activity are identified.
Introduction of Reporter Groups: Functional groups that can be used for detection, such as fluorescent tags or photoreactive groups, are incorporated into the molecule. The position of these groups is carefully chosen to minimize disruption of the key pharmacophoric interactions.
Synthesis and Biological Evaluation: The designed probes are synthesized and their biological activity is assessed to ensure they retain the desired modulatory capacity. They are then used in cell-based or biochemical assays to identify binding partners and cellular pathways affected by the parent compound.
For this compound, a potential strategy for designing a mechanistic probe could involve the synthesis of an analogue with a linker suitable for attaching a fluorescent dye. This would allow for the visualization of the subcellular localization of the compound, providing clues about its site of action. Another approach could be the introduction of a photo-affinity label, which upon photoactivation, would covalently bind to its target protein, enabling its identification through proteomic techniques.
Computational Chemistry in SAR Elucidation
Computational chemistry offers a powerful suite of tools for understanding the SAR of complex molecules like this compound at a molecular level. dicames.online These methods can provide insights into the interactions between a ligand and its target, and can be used to predict the activity of novel analogues.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method can be used to:
Identify Potential Binding Sites: Docking this compound and its analogues into the active sites of known or putative plasmodial targets can help to identify the most likely protein partners.
Predict Binding Affinities: Scoring functions are used to estimate the binding energy of the ligand-protein complex. These predicted energies can be correlated with experimentally determined biological activities to build a SAR model.
Visualize Key Interactions: Docking studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex, providing a molecular basis for the observed SAR. woodj.org
While specific molecular docking studies on this compound are not widely published, research on other antimalarial alkaloids has demonstrated the utility of this approach in identifying potential targets and understanding binding modes. researchgate.netmdpi.comscielo.sa.cr For example, docking studies of other alkaloids with plasmodial proteins have provided insights into their mechanism of action. woodj.org
QSAR is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A typical QSAR study involves:
Data Set Preparation: A set of this compound analogues with their experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model for this compound analogues could be used to:
Predict the activity of virtual or newly synthesized compounds. nih.gov
Identify the most important molecular properties for biological activity.
Guide the design of new analogues with improved potency and selectivity.
Mechanistic Investigations of Strychnogucine A S Biological Activities
Identification and Characterization of Molecular Targets (in vitro/cellular models)
Elucidating the direct molecular targets of strychnogucine A is a fundamental step in understanding its mechanism of action. In vitro and cellular studies have begun to shed light on its interactions with specific biological macromolecules.
This compound is a derivative of strychnine (B123637), a well-known antagonist of the glycine (B1666218) receptor. nih.govuliege.be However, studies have shown that this compound and its related dimeric and trimeric alkaloids interact with the strychnine-sensitive glycine receptor with very poor efficacy. nih.gov These interactions only occur at concentrations greater than 1 microM, as demonstrated by both [³H]strychnine competition assays on rat spinal cord membranes and whole-cell patch-clamp recordings on mouse spinal cord neurons. nih.gov This suggests that the primary biological activity of this compound is likely not mediated through the glycine receptor, unlike its monomeric precursor, strychnine. The weak interaction of protostrychnine, which differs from strychnine by an opening in the G cycle, further underscores the importance of this specific ring structure for high-affinity binding to the glycine receptor. nih.gov
A computational study exploring potential binding partners for this compound identified a favorable binding interaction with the conserved dimerization interface of HapR, a key quorum-sensing regulator in Vibrio cholerae. acs.org One notable finding was a rare binding conformation of this compound docked at an elongated cavity formed by specific alpha-helices of the protein, with a calculated binding energy of -12.5 kcal/mol. acs.org While this interaction is yet to be experimentally validated, it points towards potential molecular targets beyond those typically associated with strychnine-like compounds.
Enzyme inhibition is a common mechanism through which natural products exert their biological effects. bgc.ac.ininteresjournals.org While specific enzyme inhibition or activation studies for this compound are not extensively reported, its structural similarity to other bioactive alkaloids suggests this as a plausible mechanism. For instance, the drug penicillin acts as an irreversible inhibitor of the bacterial enzyme DD-transpeptidase, crucial for cell wall synthesis. savemyexams.com Similarly, statins are competitive inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. savemyexams.comresearchgate.net
Given that many alkaloids from Strychnos species exhibit a range of pharmacological activities, including anti-inflammatory and antitumor effects, it is conceivable that this compound may interact with key enzymes in various signaling pathways. researchgate.netnih.gov However, dedicated studies are required to identify and characterize any such enzymatic targets.
Ligand-Receptor Interaction Profiling
Cellular Pathway Modulation Studies
Beyond direct molecular interactions, understanding how this compound influences complex cellular pathways is essential. Research in this area has primarily focused on its effects on signal transduction and its antiplasmodial activity at a cellular level.
While direct studies on this compound's impact on specific signal transduction cascades are limited, related research on similar compounds provides some context. For example, a flavonol-enriched fraction from Uvaria alba was shown to modulate inflammatory responses by inhibiting the NF-κB pathway and increasing NRF2 levels. acs.org Given that this compound was identified in a computational screen related to this study, it is plausible that it could also influence these or other key signaling pathways involved in inflammation and cellular stress responses. However, experimental validation is necessary to confirm any such effects.
The most well-documented biological activity of this compound is its effect against the malaria parasite, Plasmodium falciparum. nih.govebi.ac.uk It has been shown to be moderately active in vitro against multiple strains of the parasite. ebi.ac.uk The dimeric structure of this compound appears to be important for its antiplasmodial potency, as monomeric Strychnos alkaloids are generally inactive. researchgate.net
The related bisindole alkaloid, strychnogucine B, exhibits even more potent and selective antiplasmodial activity, particularly against chloroquine-resistant strains. ebi.ac.uknsf.gov This suggests that its mechanism of action may differ from that of quinoline-based antimalarials. nsf.gov Further investigations into the cellular mechanisms of these bisindole alkaloids are warranted to identify their specific targets within the parasite. nsf.govuliege.be
Effects on Signal Transduction Cascades
Pharmacological Characterization in Non-Clinical Models (Mechanistic Focus)
While in vivo studies on this compound are not yet available, research on the closely related strychnogucine B provides valuable insights into the potential in vivo behavior of this class of compounds. Strychnogucine B, which was synthesized from strychnine, demonstrated significant antimalarial activity in a Plasmodium berghei murine model. thieme-connect.comnih.gov In a 4-day suppressive test, it reduced parasitemia by nearly 36% on day 5 and 60% on day 7. thieme-connect.comnih.gov
Interestingly, strychnogucine B also showed moderate in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, but was inactive in an in vivo model of the disease. thieme-connect.comnih.gov It was also found to be inactive against Leishmania mexicana promastigotes in vitro. thieme-connect.comnih.gov This highlights the selective nature of its antiprotozoal activity. The selective efficacy of strychnogucine B against Plasmodium species underscores the need for further investigation into its specific molecular targets and mechanisms of action to develop it as a potential antimalarial lead compound. thieme-connect.comnih.gov
Binding Affinity and Selectivity Studies
Investigations into the binding properties of strychnine-related antiplasmodial alkaloids have been conducted to assess their potential for off-target effects, particularly at the well-characterized strychnine-sensitive glycine receptor. nih.gov The glycine receptor, a crucial component of the central nervous system, is a known target for strychnine, where its binding leads to convulsant effects. nih.govinchem.org
A study involving [³H]strychnine competition assays on rat spinal cord membranes was performed to determine the binding affinity of related compounds, including the dimeric alkaloid Strychnogucine B. nih.gov These experiments revealed that, in stark contrast to strychnine, Strychnogucine B interacts with the glycine receptor with very poor efficacy. nih.gov Significant interaction was only observed at concentrations greater than 1 µM, indicating a much lower affinity for this receptor compared to strychnine. nih.gov This low binding affinity suggests a degree of selectivity, where the antiplasmodial activity of these bisindole alkaloids is likely independent of the mechanism that causes strychnine's toxicity in the central nervous system. nih.gov
Table 1: Comparative Binding Affinity at the Glycine Receptor
| Compound | Interaction with [³H]strychnine Binding | Efficacy |
|---|---|---|
| Strychnine | High | High |
| Strychnogucine B | Very Poor (only at >1 µM) | Very Poor |
Data derived from a study on strychnine derivatives and their interaction with the glycine receptor. nih.gov
Electrophysiological Studies (e.g., interaction with ion channels/receptors)
Electrophysiological studies are essential for understanding how compounds modulate the function of ion channels and receptors, which are key targets for many biologically active molecules. guidetopharmacology.orgtaylorfrancis.com To explore the potential neurotoxic effects of antiplasmodial alkaloids from Strychnos icaja, whole-cell patch-clamp recordings were conducted on glycine-gated currents in mouse spinal cord neurons. nih.gov
Table 2: Electrophysiological Effects on Glycine-Gated Currents
| Compound | Effect on Glycine-Gated Currents | Efficacy |
|---|---|---|
| Strychnine | Antagonist | High |
| Strychnogucine B | Very Poor Interaction | Very Poor |
Data derived from whole-cell patch-clamp recordings on mouse spinal cord neurons. nih.gov
Advanced Analytical Methodologies for Strychnogucine a Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a cornerstone for the separation and analysis of complex mixtures, such as plant extracts containing strychnogucine A. These techniques are essential for both isolating the compound and determining its concentration in various matrices. ebsco.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Strychnos alkaloids due to its high resolution and sensitivity. researchgate.net Reversed-phase HPLC is a common approach for the separation of these compounds. researchgate.netsielc.com
Detailed research findings for the analysis of related Strychnos alkaloids using HPLC are presented below. These methods are adaptable for the analysis of this compound. A simple and low-cost HPLC method with UV absorbance detection has been developed and validated for the simultaneous determination of strychnine (B123637) and brucine (B1667951) in rat tissues. nih.gov The limits of quantification (LOQs) for this method were in the range of 0.039-0.050 µg/ml for different tissue or plasma samples, with extraction recoveries varying from 71.63% to 98.79%. nih.gov The linear range was 0.05-2 µg/ml. nih.gov
A reversed-phase HPLC procedure enables the qualitative and quantitative evaluation of these alkaloids. researchgate.net For instance, a method was developed for the simultaneous determination of bisindole usambarane alkaloids from Strychnos usambarensis roots using a diode-array detector. researchgate.net This system, consisting of a RP-8 Select B column and a linear gradient elution with acetonitrile (B52724) and acetate (B1210297) buffer, allowed the separation of all the alkaloids in 20 minutes. researchgate.net
Table 1: HPLC Parameters for Analysis of Strychnos Alkaloids
| Parameter | Strychnine & Brucine Analysis in S. nux-vomica leaves who.int | General Strychnine Analysis sielc.com | Analysis of Alkaloids in S. nux-vomica and S. ignatii researchgate.net |
|---|---|---|---|
| Column | Phenomenex-ODS (250mm x 4.6mm x 5µm) | Primesep 200 (reverse-phase) | RP-8 Select B |
| Mobile Phase | Methanol, water, and diethyl amine (55:45:0.2 v/v) | Not specified | Acetonitrile and acetate buffer (linear gradient) |
| Flow Rate | 1 mL/min | Not specified | Not specified |
| Detector | UV at 260nm | UV compatible | Diode-array detector |
| Run Time | 15 minutes | Not specified | 20 minutes |
This table presents typical HPLC conditions used for the analysis of strychnine and brucine, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it highly effective for the identification and quantification of volatile and thermally stable compounds. ijpsjournal.com For the analysis of alkaloids like this compound, which may have low volatility, derivatization might be necessary to improve their chromatographic behavior. chromsystems.com
In the context of Strychnos alkaloid analysis, GC-MS has been successfully employed for the identification of bioactive compounds in Strychnos nux-vomica leaf extracts. who.int One study identified twenty-one medicinal bioactive compounds using GC-MS with the NIST library. who.int For the analysis of strychnine, GC-MS methods have been developed for its detection in various biological and forensic samples. researchgate.netuc.pt These methods often involve a liquid-liquid extraction for sample cleanup followed by GC-MS analysis. uc.pt
Confirmation of strychnine in biological samples has been achieved using GC-MS-MS, which provides enhanced specificity. researchgate.net Electron ionization (EI) is a common ionization technique used in these analyses. researchgate.net
Table 2: GC-MS Parameters for Strychnine Analysis
| Parameter | Analysis in S. nux-vomica leaves who.int | Analysis in Tissues uc.pt | Fatal Poisoning Analysis researchgate.netnih.gov |
|---|---|---|---|
| Column | Restek-5MS (30m x 0.25mm x 0.25µm) | Not specified | Not specified |
| Carrier Gas | Helium | Not specified | Not specified |
| Flow Rate | 1 mL/min | Not specified | Not specified |
| Injector Temp. | 280°C | Not specified | Not specified |
| Ionization Mode | Electron Ionization (EI) | Not specified | Electron Ionization (EI) |
| Scan Range | 40-600 m/z | Not specified | Not specified |
This table illustrates typical GC-MS conditions for strychnine analysis, which could be foundational for developing methods for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool in modern analytical chemistry, offering high sensitivity and selectivity for the analysis of non-volatile compounds in complex matrices. wikipedia.org This makes it exceptionally well-suited for the analysis of this compound. LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem MS. chromsystems.comwikipedia.org
A sensitive LC-MS/MS method has been established for the determination of strychnine and brucine in formaldehyde-fixed tissues. nih.gov This method utilized solid-phase extraction for sample pretreatment and a C18 column for separation, with detection in positive ion mode using multiple reaction monitoring (MRM). nih.gov The limits of detection (LOD) were as low as 0.03 ng/g for brucine in nephritic tissues. nih.gov Another study developed a rapid and sensitive LC-MS/MS method for the simultaneous determination of strychnine, brucine, and their metabolites in rat plasma. nih.gov
The use of electrospray ionization (ESI) is common in the LC-MS analysis of Strychnos alkaloids. nih.govshimadzu.com.cn
Table 3: LC-MS/MS Parameters for the Analysis of Strychnos Alkaloids
| Parameter | Determination in Formaldehyde Fixed Tissue nih.gov | Determination in Rat Plasma nih.gov | Analysis of Ciguatoxins (as an example of a complex natural product) mdpi.com |
|---|---|---|---|
| Column | SB-C18 | ZORBAX Eclipse XDB-C18 (2.1x150mm, 3.5µm) | Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm) |
| Mobile Phase | 0.1% formic acid : 0.1% formic acid-acetonitrile (75:25) | Methanol and 10mM ammonium (B1175870) acetate (pH 4.0 with formic acid) | Not specified |
| Ionization Source | Electrospray ionization (ESI) | TurboIonSpray ionization (ESI) | Not specified |
| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion | Multiple Reaction Monitoring (MRM), Positive Ion | Not specified |
| Linear Range | 0.002-2.0 µg/g | 0.510-306.3 ng/mL (strychnine, brucine) | Not specified |
This table provides examples of LC-MS/MS conditions used for related alkaloids, which are highly relevant for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Applications in Analytical Chemistry
Hyphenated techniques couple a separation method with a spectroscopic detection method, providing a wealth of information from a single analysis. nih.gov Techniques like LC-MS, GC-MS, and LC-NMR are powerful tools for the analysis of complex natural products. scientiaricerca.com
The coupling of liquid chromatography with photodiode array (PDA) detection and mass spectrometry (LC-PDA-MS) allows for the acquisition of UV spectra and mass data for each separated peak, aiding in the identification of compounds in a complex mixture. scientiaricerca.com More advanced hyphenations, such as LC-NMR-MS, provide even more comprehensive structural information. scientiaricerca.com While the direct application of these multi-hyphenated techniques to this compound has not been widely reported, their utility in the broader field of natural product chemistry suggests they would be highly valuable for its detailed characterization. rjpn.org
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. google.com These techniques are useful for identifying functional groups present in a molecule. The infrared spectrum of a complex alkaloid like this compound would be expected to show characteristic absorption bands for C-H, C=C, C-N, and C-O bonds, providing a unique fingerprint for the molecule.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. libretexts.org The position and intensity of absorption bands in the UV-Vis spectrum can provide information about the chromophores present in the molecule. libretexts.org For alkaloids with aromatic and other unsaturated systems, UV-Vis spectroscopy is a useful tool for both qualitative and quantitative analysis. libretexts.org The electronic spectra of polyatomic molecules can be complex, but they offer insights into the electronic structure and bonding. colby.edu
Hyphenated Spectroscopic Techniques
Chemometric Approaches for Data Analysis and Interpretation
Chemometrics involves the application of mathematical and statistical methods to chemical data, enabling researchers to extract meaningful information from complex datasets. wikipedia.org In the context of Strychnos alkaloids, chemometric techniques are particularly useful for analyzing the comprehensive metabolic profiles of plant extracts.
One powerful approach combines ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy with multivariate analysis techniques like Principal Component Analysis (PCA). nih.govuliege.be This methodology allows for the metabolic fingerprinting of different Strychnos species and various plant organs (e.g., seeds, bark, leaves). nih.govuliege.be PCA can process the vast amount of data from ¹H NMR spectra and reveal clear differentiations between samples based on their chemical composition. nih.gov
In studies involving Strychnos nux-vomica, Strychnos icaja, and Strychnos ignatii, PCA of the ¹H NMR data successfully discriminated between all tested samples. nih.gov The analysis identified specific compounds that were key to this differentiation. nih.govuliege.be These discriminating metabolites highlight the chemical variations that can be effectively parsed using chemometrics.
| Metabolite | Role in Discrimination | Reference |
|---|---|---|
| Brucine | Key compound for discriminating between samples, particularly root extracts of S. nux-vomica. | nih.govuliege.be |
| Loganin | A primary compound influencing the separation between different Strychnos samples in PCA. | nih.govuliege.be |
| Icajine | An alkaloid characteristic of S. icaja that contributes significantly to its unique metabolic profile. | nih.govuliege.be |
| Sungucine | Another S. icaja alkaloid that helps differentiate it from other species. | nih.govuliege.be |
| Fatty Acids | Contribute to the overall metabolic fingerprint and assist in sample discrimination. | nih.gov |
This approach not only aids in the chemotaxonomic classification of plants but also serves as a robust quality control method, ensuring the correct identification of plant material by analyzing its complete metabolic fingerprint rather than just a few marker compounds. universiteitleiden.nl
Development of Derivatization Methods for Enhanced Detection
Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. For alkaloids, which may lack a strong chromophore or fluorophore, derivatization can significantly enhance detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sci-hub.se It can also improve the volatility or thermal stability of a compound for GC analysis or make it amenable to other specialized techniques.
While specific derivatization protocols for this compound are not widely documented, the principles applied to other alkaloids are highly relevant. The goal is often to introduce a moiety that is easily detectable, for instance, by UV/Visible or fluorescence detectors. sci-hub.se
A notable application of this technique is on-tissue derivatization for Mass Spectrometry Imaging (MSI). Many alkaloids are challenging to analyze directly with methods like MALDI-MSI due to low molecular weight or volatility. nih.govacs.org Chemical derivatization directly on a plant tissue section can overcome these limitations. nih.gov For example, coniferyl aldehyde (CA) has been successfully used as an on-tissue derivatization agent for secondary amine alkaloids, improving their detectability and allowing for detailed spatial distribution mapping within the plant. acs.org This approach could potentially be adapted to study the precise localization of this compound within Strychnos plant tissues.
| Derivatization Goal | Technique | Rationale/Benefit | Reference |
|---|---|---|---|
| Enhance Sensitivity | HPLC-UV/FLD | Introduce a chromophore or fluorophore to an alkaloid that lacks one, enabling more sensitive detection. | sci-hub.se |
| Improve Separation | HPLC | Convert enantiomers into diastereomers, allowing for separation on a standard chiral column. | sci-hub.se |
| Enable MSI Analysis | MALDI-MSI | Increase the mass and reduce the volatility of small alkaloids, making them suitable for imaging and localization studies on tissue. | nih.govacs.org |
Isotope Labeling Techniques for Metabolic Tracking
Isotope labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway. wikipedia.org By introducing a precursor molecule containing a "heavy" stable isotope (like ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track its incorporation into downstream metabolites. nih.govisotope.com This method is instrumental in elucidating the complex biosynthetic pathways of natural products like the Strychnos alkaloids. mpg.de
The biosynthesis of strychnine, a closely related alkaloid, was substantiated through feeding studies using radioisotope-labeled substrates in S. nux-vomica. mpg.de These studies confirmed that strychnine originates from the precursors tryptophan and geranyl pyrophosphate, which are converted through a series of intermediates, including geissoschizine and Wieland-Gumlich aldehyde. mpg.dewikipedia.org
Modern approaches often use stable (non-radioactive) isotopes coupled with mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for detection. wikipedia.orgisotope.com This allows for a dynamic understanding of metabolic flux—the rate at which metabolites flow through a pathway. tandfonline.com Stable Isotope Labeling (SIL) combined with high-resolution MS can differentiate metabolites synthesized by the organism from compounds taken up from the environment, confirming their biosynthetic origin. tandfonline.com This is crucial for discovering novel metabolites and identifying the genes and enzymes responsible for their production. nih.gov
The application of SIL to this compound research would involve feeding a Strychnos plant or cell culture with labeled precursors and analyzing the resulting alkaloids. By observing the pattern of isotope incorporation in this compound, its specific biosynthetic route from primary metabolites can be mapped out.
Q & A
Q. What spectroscopic techniques are recommended for identifying strychnogucine A in natural extracts?
To confirm the presence of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HR-MS). Chromatographic methods such as HPLC or UPLC coupled with UV-vis or diode-array detection can isolate the compound prior to analysis. Cross-referencing spectral data with published libraries or synthetic standards is critical for validation .
Q. What solvent systems and purification methods are effective for isolating this compound from plant matrices?
A sequential extraction protocol using nonpolar to polar solvents (e.g., hexane → ethyl acetate → methanol) is recommended to fractionate crude extracts. Column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC using C18 columns and gradients of acetonitrile/water, has proven effective. Purity should be verified via thin-layer chromatography (TLC) and quantitative NMR (qNMR) .
Q. How can researchers design preliminary bioactivity assays for this compound?
Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition or receptor-binding studies). Use positive and negative controls to validate assay reliability. Dose-response curves (e.g., IC₅₀ calculations) and cytotoxicity assessments (e.g., MTT assay) are essential to distinguish selective bioactivity from nonspecific effects .
Advanced Research Questions
Q. What experimental strategies address contradictory reports on this compound’s pharmacological mechanisms?
Systematic reviews and meta-analyses should be conducted to evaluate methodological heterogeneity (e.g., assay conditions, compound purity). In silico docking studies and CRISPR-based gene-editing models (e.g., knocking out putative targets) can validate mechanistic hypotheses. Reproducing key experiments in independent labs with standardized protocols is critical .
Q. How should researchers optimize synthetic routes for this compound analogs with improved bioavailability?
Employ retrosynthetic analysis to identify modular intermediates. Computational tools (e.g., DFT calculations) can predict steric and electronic effects on reactivity. Pharmacokinetic studies (e.g., PAMPA assays for permeability, microsomal stability tests) should guide structural modifications. Iterative optimization via Design of Experiments (DoE) minimizes trial-and-error approaches .
Q. What statistical methods resolve variability in this compound’s bioactivity data across cell lines?
How to formulate a hypothesis-driven research question for this compound’s ecological role in plant defense?
Apply the PICOT framework:
- P opulation: Plant species producing this compound.
- I ntervention: Exposure to herbivores/pathogens.
- C omparison: Non-producing plant variants.
- O utcome: Quantified defense response (e.g., reduced herbivory).
- T ime: Short-term (hours) vs. long-term (days) effects. This structure ensures testable hypotheses and aligns with ecological experimental design .
Methodological Guidance
Q. What quality controls are essential for ensuring reproducibility in this compound studies?
- Compound validation : Certify purity (>95% via HPLC, qNMR) and stability (e.g., accelerated degradation studies).
- Assay standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Replication : Include biological and technical replicates; report effect sizes with confidence intervals .
Q. How to integrate multi-omics data to explore this compound’s biosynthetic pathways?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) datasets. Use pathway analysis tools (e.g., KEGG, MetaCyc) and co-expression networks (e.g., WGCNA) to identify candidate genes/enzymes. Heterologous expression in model systems (e.g., E. coli, yeast) confirms pathway functionality .
Q. What ethical considerations apply to field studies on this compound-producing plants?
Secure permits for biodiversity access (e.g., Nagoya Protocol compliance). Collaborate with local communities for sustainable sampling. Deposit voucher specimens in herbaria with GPS coordinates. Disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
